

PSMA-ALB-56: A Technical Guide to its Chemical Structure and Synthesis

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Compound of Interest		
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This technical guide provides an in-depth overview of the chemical structure and synthesis pathway of **PSMA-ALB-56**, a promising radioligand for targeted radionuclide therapy of prostate cancer. The information is compiled from preclinical and clinical research to support professionals in the fields of radiopharmaceutical development and oncology.

Chemical Structure of PSMA-ALB-56

PSMA-ALB-56 is a urea-based prostate-specific membrane antigen (PSMA)-targeting radioligand. Its structure is designed for optimal pharmacokinetics, incorporating an albumin-binding moiety to enhance blood circulation time and tumor accumulation.[1][2] The molecule consists of several key functional units:

- PSMA-binding motif: A glutamate-urea-lysine unit that selectively binds to the enzymatic pocket of PSMA, which is overexpressed on prostate cancer cells.[1]
- Spacer: A naphthylalanine/tranexamic acid/lysine linker that connects the PSMA-binding motif to the chelator.[1]
- Chelator: A DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) cage responsible for stably chelating therapeutic radionuclides, most notably Lutetium-177 (¹⁷⁷Lu).
 [1]



 Albumin-Binding Moiety (ABM): A 4-(p-tolyl)butyric acid group attached to the lysine in the spacer. This moiety reversibly binds to circulating albumin, thereby extending the radioligand's half-life in the bloodstream.

The molecular formula of **PSMA-ALB-56** is $C_{66}H_{95}N_{11}O_{18}$, and its molecular weight is 1330.52 g/mol .

Synthesis Pathway

The synthesis of **PSMA-ALB-56** is achieved through a multi-step solid-phase synthesis process. The general workflow involves the sequential coupling of amino acid derivatives and other key building blocks onto a solid support resin, followed by cleavage and purification.



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Figure 1. Solid-phase synthesis pathway of **PSMA-ALB-56**.

Experimental Protocols Solid-Phase Synthesis of PSMA-ALB-56

The synthesis of **PSMA-ALB-56** is carried out on a solid support, typically a resin. The following steps outline the general procedure:

- Resin Swelling and Conditioning: The precursor resin is swelled in anhydrous dichloromethane (DCM) and conditioned in dimethylformamide (DMF).
- Coupling of the Albumin-Binding Moiety: 4-(p-tolyl)butyric acid is activated with HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of DIPEA (N,N-diisopropylethylamine) in anhydrous DMF and coupled to the resin-bound precursor. The reaction proceeds for 1 hour with gentle agitation.



- Deprotection: The Nα-Dde protecting group is removed using a solution of 2% hydrazine in DMF. This step is performed twice for 10 minutes each.
- Chelator Conjugation: DOTA-tris(t-Bu)ester is activated with HBTU and DIPEA in anhydrous DMF and coupled to the deprotected amine. The coupling reaction proceeds for 3 hours with gentle agitation.
- Cleavage and Deprotection: The final compound is cleaved from the resin and simultaneously deprotected using a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIPS), and water (95:2.5:2.5 v/v) for 2 hours.
- Purification: The crude product is dissolved in a 1:1 mixture of acetonitrile (ACN) and water and purified by reversed-phase high-performance liquid chromatography (RP-HPLC). The final product is obtained after lyophilization with a purity of >99%.

Radiolabeling of PSMA-ALB-56 with Lutetium-177

The labeling of **PSMA-ALB-56** with ¹⁷⁷Lu is a critical step for its therapeutic application. Both manual and automated protocols have been developed.

Manual Radiolabeling Protocol:

- Reagents:
 - PSMA-ALB-56 precursor
 - 177LuCl₃ in 0.04 M HCl
 - Sodium acetate buffer (0.1 M)
 - L-methionine (30 mg/mL) as an antioxidant
- Procedure:
 - In a reaction vial, combine 160 μL of sodium acetate buffer, 10 μL of L-methionine, and 30 μg of the PSMA-ALB-56 precursor.
 - Add approximately 2 mCi of ¹⁷⁷LuCl₃.



- Heat the mixture at 95 °C for 15 minutes.
- This method typically yields a radiochemical purity of >97% without the need for further purification.

Automated Radiolabeling Protocol:

For higher activities (>2 GBq), an automated synthesis module is employed to handle the increased levels of radioactivity and radiolysis.

- Key Adjustments for Automation:
 - Higher concentrations of antioxidants (L-methionine and ascorbic acid) are used during both the radiolabeling and formulation steps to mitigate radiolysis.
 - A solid-phase extraction (SPE) purification step is integrated into the automated process.
 - The final product is formulated in a larger volume.
- These optimized automated conditions result in radiochemical purities exceeding 98.9% and excellent stability for up to 120 hours.

Quantitative Data

The following tables summarize key quantitative data for **PSMA-ALB-56** and its ¹⁷⁷Lu-labeled counterpart.

Parameter	Value	Reference
Molecular Formula	C66H95N11O18	
Molecular Weight	1330.52 g/mol	•
Synthesis Yield	19.8%	-
Purity (post-HPLC)	>99%	•
Table 1. Physicochemical and Synthesis Data for PSMA-ALB- 56.		•



Parameter	Value	Reference
Radiochemical Purity (Manual)	>97%	
Radiochemical Purity (Automated)	>98.9%	
Tumor Uptake (PC-3 PIP cells, 2h)	48-50%	
Tumor Uptake (PC-3 PIP cells, 4h)	55-59%	
Internalized Fraction (2h)	15-22%	-
Internalized Fraction (4h)	17-25%	_
Table 2. In Vitro Data for [177Lu]Lu-PSMA-ALB-56.		-

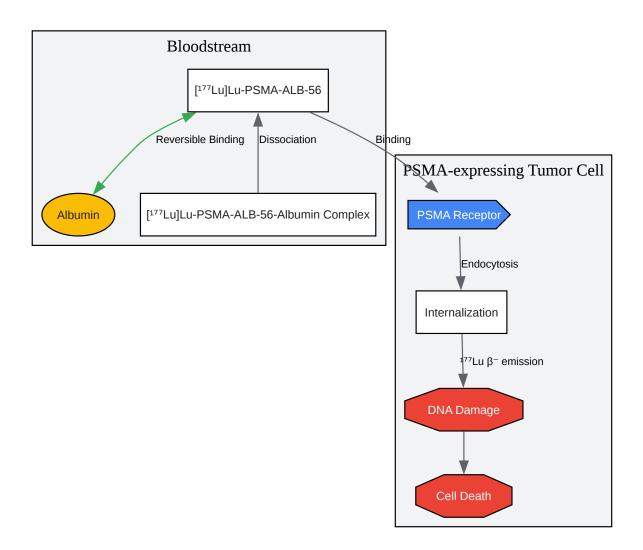
Organ/Tissue	Normalized Absorbed Dose (Gy/GBq)	Reference
Tumor Lesions	6.64 ± 6.92	
Kidneys	2.54 ± 0.94	_
Salivary Glands	0.87 ± 0.43	
Red Marrow	0.29 ± 0.07	
Table 3. Clinical Dosimetry Data for [177Lu]Lu-PSMA-ALB- 56 in mCRPC Patients.		-

Biological Activity and Significance

PSMA-ALB-56, when radiolabeled with ¹⁷⁷Lu, demonstrates rapid accumulation in tumor tissues and enhanced clearance from the bloodstream and non-target organs, leading to a favorable tumor-to-background ratio. Clinical studies in patients with metastatic castration-resistant prostate cancer (mCRPC) have shown that [¹⁷⁷Lu]Lu-**PSMA-ALB-56** is well-tolerated



and results in higher absorbed doses in tumor lesions compared to other PSMA radioligands, although doses to the kidneys and red marrow are also increased. The enhanced pharmacokinetic properties conferred by the albumin-binding moiety make **PSMA-ALB-56** a significant compound in the ongoing development of more effective radioligand therapies for prostate cancer.



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Figure 2. Mechanism of action for [177Lu]Lu-PSMA-ALB-56.



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